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Compound of Interest

Compound Name: ZH8659

Cat. No.: B12385770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and

structural features of 8-Quinolinecarboxylic acid. It is intended to be a valuable resource for

researchers, scientists, and professionals involved in drug development and other chemical

synthesis applications. This document summarizes key quantitative data, outlines experimental

protocols, and visualizes relevant biological pathways.

Chemical Properties and Structure
8-Quinolinecarboxylic acid is a heterocyclic aromatic compound featuring a quinoline core with

a carboxylic acid group substituted at the 8th position. This substitution pattern imparts specific

chemical and physical properties that are of interest in various fields, including medicinal

chemistry and materials science.

Structural Information
The fundamental structure of 8-Quinolinecarboxylic acid consists of a fused bicyclic system of a

benzene ring and a pyridine ring. The IUPAC name for this compound is Quinoline-8-carboxylic

acid.

Table 1: Structural Identifiers for 8-Quinolinecarboxylic Acid
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Identifier Value

IUPAC Name Quinoline-8-carboxylic acid

CAS Number 86-59-9[1]

Molecular Formula C₁₀H₇NO₂[1]

SMILES String OC(=O)c1cccc2cccnc12[1]

InChI
1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-

9(7)8/h1-6H,(H,12,13)[1]

InChIKey QRDZFPUVLYEQTA-UHFFFAOYSA-N[1]

Physicochemical Properties
The physicochemical properties of 8-Quinolinecarboxylic acid are summarized in the table

below. These properties are crucial for understanding its behavior in various chemical and

biological systems.

Table 2: Physicochemical Properties of 8-Quinolinecarboxylic Acid

Property Value Source

Molecular Weight 173.17 g/mol [1]

Appearance Light brown crystalline powder

Melting Point 183-185 °C [1]

Boiling Point ~303.81 °C (estimate)

Solubility

Insoluble in water. Soluble in

hot water, alcohol, acids, and

alkalies.

[2]

pKa 1.82 (at 25 °C)

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2634233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2634233/
https://mediahub.unl.edu/media/10156
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic analysis is essential for the structural elucidation and characterization of 8-

Quinolinecarboxylic acid. Below are the expected spectral data based on its structure.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 8-Quinolinecarboxylic acid will show distinct signals for the

aromatic protons of the quinoline ring system and the acidic proton of the carboxylic acid

group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen

atom and the carboxylic acid group.

Table 3: Predicted ¹H NMR Chemical Shifts for 8-Quinolinecarboxylic Acid (in DMSO-d₆)

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H2 8.9 - 9.1 dd

H3 7.6 - 7.8 dd

H4 8.4 - 8.6 dd

H5 7.9 - 8.1 d

H6 7.6 - 7.8 t

H7 8.1 - 8.3 d

COOH 13.0 - 14.0 br s

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in

the 8-Quinolinecarboxylic acid molecule. The chemical shifts are indicative of the electronic

environment of each carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for 8-Quinolinecarboxylic Acid
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Carbon Predicted Chemical Shift (ppm)

C2 ~150

C3 ~122

C4 ~137

C4a ~148

C5 ~128

C6 ~127

C7 ~130

C8 ~130

C8a ~138

COOH ~168

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

FT-IR Spectroscopy
The infrared spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands

for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the aromatic C-H and

C=C/C=N stretches of the quinoline ring.

Table 5: Key FT-IR Absorption Bands for 8-Quinolinecarboxylic Acid
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (Carboxylic acid) 2500-3300 Broad, Strong

C-H stretch (Aromatic) 3000-3100 Medium

C=O stretch (Carboxylic acid) 1680-1710 Strong

C=C/C=N stretch (Aromatic

ring)
1450-1600 Medium to Strong

C-O stretch (Carboxylic acid) 1210-1320 Strong

O-H bend (Carboxylic acid) 920-950 Broad, Medium

Experimental Protocols
Synthesis of 8-Quinolinecarboxylic Acid via Oxidation of
8-Methylquinoline
A common method for the synthesis of 8-Quinolinecarboxylic acid is the oxidation of 8-

methylquinoline.

Materials:

8-Methylquinoline

Potassium permanganate (KMnO₄)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Ethanol

Water

Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinoline in a

dilute aqueous solution of sodium hydroxide.

Heat the mixture to reflux.

Slowly add a solution of potassium permanganate in water to the refluxing mixture over a

period of 2-3 hours. The purple color of the permanganate will disappear as the reaction

proceeds.

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to

ensure complete oxidation.

Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide

(MnO₂) will form.

Filter the mixture to remove the manganese dioxide. The filtrate contains the sodium salt of

8-quinolinecarboxylic acid.

Acidify the filtrate with hydrochloric acid until the pH is acidic. 8-Quinolinecarboxylic acid will

precipitate out of the solution.

Collect the crude product by filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of

ethanol and water, to obtain pure 8-quinolinecarboxylic acid.

Dry the purified crystals under vacuum.
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Synthesis workflow for 8-Quinolinecarboxylic acid.

Biological Activity and Signaling Pathway
Quinolinecarboxylic acids are known to exhibit a range of biological activities. Notably, certain

derivatives are used as herbicides. Their mechanism of action often involves the mimicry of the

plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant.

Auxin Herbicide Signaling Pathway
Synthetic auxins like 8-Quinolinecarboxylic acid disrupt the normal hormonal balance in

susceptible plants. They bind to auxin receptors, leading to the degradation of transcriptional

repressors and the subsequent over-expression of auxin-responsive genes. This results in a

cascade of physiological effects including epinasty, cell division disruption, and ethylene

production, which are detrimental to the plant.

The core signaling pathway involves the TIR1/AFB family of F-box proteins which act as auxin

receptors. Upon binding of an auxin mimic, these receptors target Aux/IAA repressor proteins

for ubiquitination and subsequent degradation by the 26S proteasome. This relieves the

repression of Auxin Response Factors (ARFs), which then activate the transcription of genes

that lead to the herbicidal effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12385770?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Perception

Signal Transduction

Cellular Response

8-Quinolinecarboxylic
Acid (Auxin Mimic)

TIR1/AFB Receptor

Binds to

SCF-TIR1/AFB Complex

Forms

Aux/IAA Repressor

Targets

26S Proteasome

Degradation

ARF (Auxin Response Factor)

Represses

Auxin-Responsive Genes

Activates Transcription

Uncontrolled Growth
(Herbicidal Effect)

Leads to

Click to download full resolution via product page

Auxin mimic herbicide signaling pathway.
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Conclusion
8-Quinolinecarboxylic acid is a versatile molecule with distinct chemical and structural features.

Its synthesis can be achieved through established organic reactions, and its biological activity,

particularly as an auxin mimic, highlights its importance in agrochemical research. The data

and protocols presented in this guide provide a solid foundation for further investigation and

application of this compound in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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